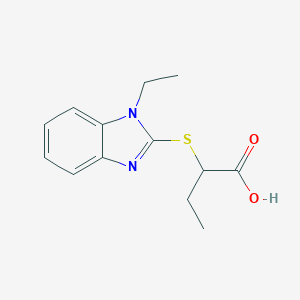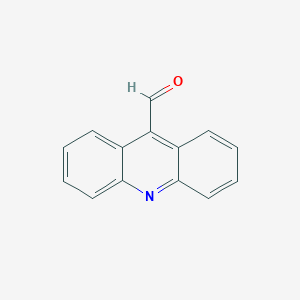
9-Acridinocarboxaldehído
Descripción general
Descripción
Acridine-9-carbaldehyde (ACC) is a reactive compound that is used as a chemical intermediate in the synthesis of anti-cancer compounds . It has been shown to inhibit lymphocyte transformation . ACC is also a potential fluorescence lifetime pH indicator .
Synthesis Analysis
ACC is synthesized from acridone through a condensation reaction . The reaction involves 2-chloro-N-phenylacetamides in the presence of sodium hydride in DMF at reflux .Molecular Structure Analysis
The molecular formula of ACC is C14H9NO . Its molecular weight is 207.23 g/mol . The presence of a quaternary sp3-hybridized carbon, C-9′, at approximately 70 ppm indicates spiro formation .Chemical Reactions Analysis
ACC has been studied for its bromination and azo-coupling reactions . It has also been used to synthesize a DNA intercalator to capture double-stranded DNAs .Physical And Chemical Properties Analysis
ACC is a solid compound with a melting point of 144-149 °C . It is stored at a temperature of 2-8°C . Its SMILES string is O=Cc1c2ccccc2nc3ccccc13 .Aplicaciones Científicas De Investigación
Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica del 9-Acridinocarboxaldehído, centrándose en seis aplicaciones únicas:
Aplicaciones Farmacológicas
El this compound es un componente clave en muchos medicamentos del mercado, con aplicaciones que van desde anestésicos hasta antisépticos. Se ha utilizado en medicamentos como bucricaína (anestésico), quinacrina (antipalúdico), proflavina (antibacteriano) y acriflavina (antiséptico) .
Investigación Anticancerígena
Los derivados de acridina, incluido el this compound, se están explorando por su potencial en el tratamiento del cáncer. Pueden utilizarse con inhibidores de la proteína de reparación del ADN para prevenir el cáncer y mejorar los resultados del tratamiento .
Actividad Biológica
Los derivados del this compound exhiben un amplio espectro de actividades biológicas, incluidas actividades antitumorales, antimicrobianas y antivirales . Son de gran interés debido a sus posibles aplicaciones terapéuticas.
Inmunofarmacología
El compuesto se ha estudiado por sus efectos sobre la función de las células inmunitarias in vitro, lo cual es crucial para comprender su posible impacto en las afecciones relacionadas con el sistema inmunitario .
Detección de Fluorescencia
Los derivados de acridina son conocidos por sus altas respuestas de duración de la fluorescencia a los cambios de pH, lo que los hace valiosos en aplicaciones de detección de fluorescencia .
Propiedades Fotofísicas
Las propiedades fotofísicas del this compound lo convierten en un tema interesante para la investigación en campos como la fotólisis y los estudios de fluorescencia .
Mecanismo De Acción
Target of Action
Acridine-9-carbaldehyde (9-ACA) is primarily used as a fluorescence lifetime pH indicator . Its primary target is the pH level in various environments, making it a valuable tool in fields such as oceanography, aquaculture, and biomedicine .
Mode of Action
The mode of action of 9-ACA is based on its fluorescence lifetime responses to pH . When dissolved in buffer solutions or when covalently bound to amine-modified silica, its fluorescence lifetime changes significantly with varying pH levels .
Pharmacokinetics
It’s known that the pharmacokinetic profiles of acridine drugs can be improved by conjugation with various nanoobjects such as liposomes or dendrimers .
Result of Action
The primary result of 9-ACA’s action is a change in its fluorescence lifetime in response to pH changes . This makes it a potentially useful tool for monitoring pH in various applications, from oceanography to biomedicine .
Action Environment
The action of 9-ACA is influenced by environmental factors such as pH and the presence of other chemicals . . This suggests that the efficacy and stability of 9-ACA can be influenced by its environment.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Acridine-9-carbaldehyde has been studied for its fluorescence lifetime responses to pH, showing a change in lifetime within a pH range of 5–8 . This property makes it a potential candidate for the development of new fluorescence lifetime-based pH sensors .
Cellular Effects
The cellular effects of Acridine-9-carbaldehyde are not fully understood yet. Structurally similar acridine derivatives have shown to have significant effects on cellular processes. For example, some acridine derivatives have shown potent DNA binding and antiproliferative activity against certain cancer cell lines .
Propiedades
IUPAC Name |
acridine-9-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c16-9-12-10-5-1-3-7-13(10)15-14-8-4-2-6-11(12)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOCABSXIKQOOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50237081 | |
| Record name | 9-Acridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50237081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885-23-4 | |
| Record name | 9-Acridinecarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000885234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Formylacridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Acridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50237081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-acridinecarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-ACRIDINECARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XN5ZGH695 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Acridine-9-carbaldehyde generated during water treatment processes?
A1: Acridine-9-carbaldehyde has been identified as a key intermediate during the degradation of carbamazepine, a widely used antiepileptic drug often found in wastewater. Specifically, it forms during the oxidation of carbamazepine with chlorine dioxide (ClO2). []
Q2: What happens to Acridine-9-carbaldehyde during continued water treatment?
A2: Further treatment of Acridine-9-carbaldehyde with chlorine dioxide leads to the formation of 9-hydroxy-acridine. [] Interestingly, biological treatment methods utilizing activated sludge can also degrade Acridine-9-carbaldehyde, ultimately producing acridone. []
Q3: Are there alternative methods for detecting Acridine-9-carbaldehyde and related compounds during these processes?
A3: Yes, advanced mass spectrometry techniques have been successfully employed to identify and track Acridine-9-carbaldehyde and other carbamazepine transformation products. This includes the use of ion trap, single quadrupole, and quadrupole-time-of-flight mass spectrometers. []
Q4: Beyond water treatment, are there other applications for Acridine-9-carbaldehyde?
A4: While its presence in water treatment is well-documented, Acridine-9-carbaldehyde and its derivative, 9-Acridinemethanamine, are also being investigated for their potential as fluorescence lifetime pH indicators. [] This application leverages the compounds' fluorescence properties, which can change depending on the pH of the surrounding environment.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


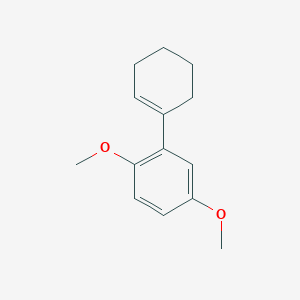
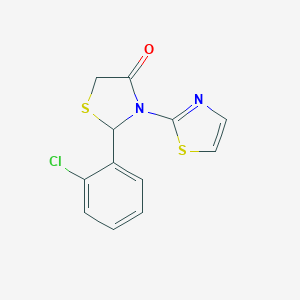
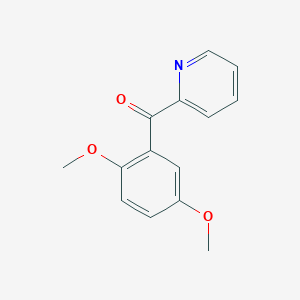
![Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol](/img/structure/B184118.png)
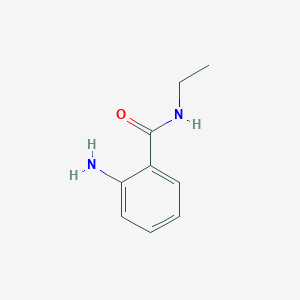

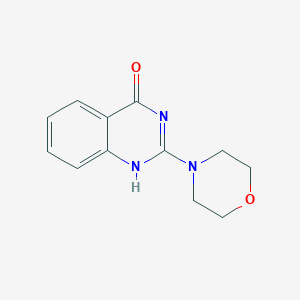
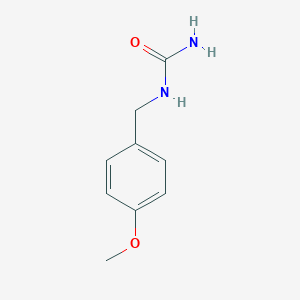

![2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B184131.png)

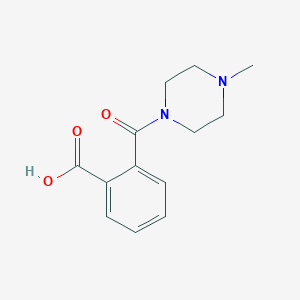
![Ethyl imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B184134.png)
